4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine
Overview
Description
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines can be achieved through several methods. Mohapatra et al. (2007) described a practical and efficient regioselective synthesis from α-amino acid derivatives, utilizing an intramolecular 'click' reaction as the key step, simplifying the purification process to merely solvent evaporation (Mohapatra et al., 2007). Similarly, Chowdhury et al. (2011) developed a general and facile method for synthesizing 3-aryl substituted derivatives and their ring-fused analogues in one-pot under palladium-copper catalysis, highlighting the broad range of substrates and the reaction's applicability for creating optically active products (Chowdhury et al., 2011).
Scientific Research Applications
Mass Spectrometry Studies : It is utilized for studying the mass spectra of various s-triazolo[4,3-a]pyrazines (Potts & Brugel, 1971).
Medicinal Chemistry : In the realm of medicinal chemistry, it is used for c-Met inhibition and GABAA modulating activity, as fluorescent probes, and as structural units of polymers (Hoffman & Schoffstall, 2022).
Organic Synthesis and Drug Development : It serves as a building block in organic synthesis and a key template for developing various therapeutic agents due to its versatile structure and potential biological activities (Jethava et al., 2020).
Synthesis of Optically Active Products : The compound is useful for the synthesis of optically active products and their analogues (Chowdhury et al., 2011).
Pharmacological Research : It can be employed in drug development and pharmacological research (Bera & Panda, 2014).
Cancer Research : Compounds of this class show notable anticancer activity and high binding affinity towards heat shock protein 90 (Xu et al., 2016).
Energetic Materials : Potential use as explosive and propellant ingredients has been indicated, with a slightly superior burning rate compared to CL-20 (Sheremetev et al., 2016).
Cardiovascular Agents : Derivatives of this compound have been studied for their coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Drug Discovery : Novel triazolopiperazine scaffolds, including those based on this compound, are considered attractive building blocks for drug discovery (Lorthioir et al., 2020).
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-9-5(3-6-1)4-7-8-9/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGROKBRJVWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine | |
CAS RN |
123291-54-3 | |
Record name | 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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